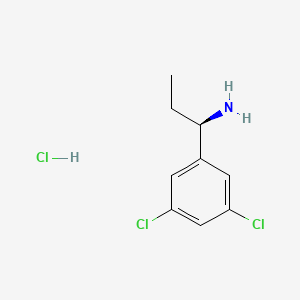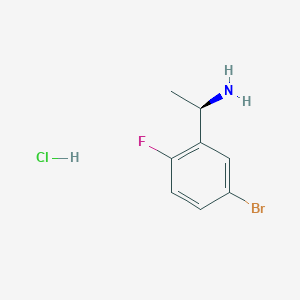
(R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine compound that features both bromine and chlorine substituents on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Halogenation: Introduction of bromine and chlorine atoms onto the phenyl ring.
Chiral Resolution: Separation of the ®-enantiomer from the racemic mixture.
Amination: Introduction of the amine group via nucleophilic substitution.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction efficiency.
- High-purity reagents to ensure the desired enantiomeric excess.
- Scalable processes to produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can undergo reduction to remove halogen substituents or reduce the amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or organometallic compounds.
Major Products
Oxidation: Imines, nitriles.
Reduction: Dehalogenated amines.
Substitution: Functionalized phenyl ethanamines.
Applications De Recherche Scientifique
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form new compounds.
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
- Explored as a potential pharmaceutical agent or as a precursor in drug synthesis.
Industry
- Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride
- 1-(4-Bromo-2-chlorophenyl)ethan-1-amine
- 1-(4-Bromo-2-chlorophenyl)ethanol
Uniqueness
- The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
- The presence of both bromine and chlorine atoms can influence the compound’s reactivity and interactions.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
IUPAC Name |
(1R)-1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKRMNPAHHHNHR-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-1-[2-(trifluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B7948105.png)









